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Compound of Interest

Compound Name: 6-Isopropylpyridin-2-amine

Cat. No.: B1321655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 6-lsopropylpyridin-2-
amine, a substituted pyridine derivative of interest in medicinal chemistry and materials
science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, provides standardized experimental protocols, and presents logical
workflows for spectral analysis.

Molecular Structure and Properties

e |IUPAC Name: 6-Isopropylpyridin-2-amine

Synonyms: 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine

CAS Number: 78177-12-5[1]

Molecular Formula: CsH12Nz[1]

Molecular Weight: 136.20 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 6-lsopropylpyridin-2-amine is not widely available in
public spectral databases. Therefore, the following data is predicted based on the analysis of
structurally similar compounds and established principles of NMR spectroscopy.
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Predicted 'H NMR Spectral Data

The predicted *H NMR spectrum of 6-lsopropylpyridin-2-amine in a suitable deuterated

solvent (e.g., CDCIs) would exhibit the following signals:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~73-75 Triplet 1H H-4 (Pyridyl)
~6.4-6.6 Doublet 1H H-3 or H-5 (Pyridyl)
~6.2-6.4 Doublet 1H H-3 or H-5 (Pyridyl)
~45-55 Broad Singlet 2H -NH:z
~28-3.0 Septet 1H -CH- (Isopropyl)
~1.2-13 Doublet 6H -CHs (Isopropyl)

Predicted *C NMR Spectral Data

The predicted 3C NMR spectrum would show six distinct signals corresponding to the carbon

environments in the molecule.

Chemical Shift (6, ppm)

Assignment

~ 160 - 162 C-2 (Pyridyl, C-NHz)

~ 158 - 160 C-6 (Pyridyl, C-isopropyl)
~138 - 140 C-4 (Pyridyl)

~110-112 C-3 or C-5 (Pyridyl)
~105 - 107 C-3 or C-5 (Pyridyl)
~35-37 -CH- (Isopropyl)
~22-24 -CHs (Isopropyl)

Experimental Protocol for NMR Spectroscopy
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A general protocol for acquiring NMR spectra of small organic molecules like 6-
Isopropylpyridin-2-amine is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

» 'H NMR Parameters: Typical parameters include a 30-degree pulse angle and a relaxation
delay of 1-2 seconds.

e 13C NMR Parameters: Proton-decoupled 3C NMR spectra are typically acquired with a wider
spectral width and a longer relaxation delay.

Deuterated Solvent (e.g,, CDCI3)

Sample in NMR Tube # NMR Spectrometer

Click to download full resolution via product page

A logical workflow for NMR spectral analysis.
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Mass Spectrometry (MS)

The mass spectrum of 6-lsopropylpyridin-2-amine provides valuable information about its
molecular weight and fragmentation pattern.

Mass Spectrometry Data

A GC-MS spectrum is available for 6-isopropyl-2-pyridylamine[1][2]. The key features of the
electron ionization (EI) mass spectrum are summarized below.

miz lon Notes
136 [M]*+ Molecular lon
Loss of a methyl group (base
121 [M - CHs]* yigroup (
peak)
93 [M - CsH7]* Loss of the isopropyl group

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining an electron ionization mass spectrum:

o Sample Introduction: The compound is typically introduced into the mass spectrometer via a
gas chromatograph (GC-MS) for separation and purification.

« lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion
(M).

e Fragmentation: The excess energy from ionization leads to the fragmentation of the
molecular ion into smaller, characteristic fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: An electron multiplier detects the separated ions, generating a mass spectrum
that plots ion abundance versus m/z.
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6-Isopropylpyridin-2-amine
(C8H12N2)

Electron Ionization (70 eV)

T

- *CH3 - *C3H7

[M]+e
m/z = 136

s R
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Proposed fragmentation pathway for 6-lsopropylpyridin-2-amine in EI-MS.

Conclusion

The combined analysis of NMR and mass spectrometry data is essential for the unambiguous
structural confirmation of 6-Isopropylpyridin-2-amine. While experimental NMR data is
currently limited in public domains, the predicted spectra, in conjunction with the available mass
spectrometry data, provide a robust analytical profile for this compound. The protocols and
workflows presented herein offer a standardized approach for researchers in the fields of
chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 6-Isopropylpyridin-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321655#spectral-data-analysis-for-6-
isopropylpyridin-2-amine-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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